molecular formula C9H17NO B2563934 N-cyclopentyl-2-methylpropanamide CAS No. 349130-19-4

N-cyclopentyl-2-methylpropanamide

Cat. No.: B2563934
CAS No.: 349130-19-4
M. Wt: 155.241
InChI Key: JOOXCEMFUJGLNJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-methylpropanamide is a tertiary amide featuring a cyclopentyl group attached to the amide nitrogen and a methyl substituent at the α-carbon of the propanamide backbone. The compound’s biological relevance is highlighted by its moderate inhibitory activity (IC₅₀ = 18,000–19,000 nM) in biochemical assays, though specific therapeutic targets remain unstated .

Properties

IUPAC Name

N-cyclopentyl-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-7(2)9(11)10-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOXCEMFUJGLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-methylpropanamide is not well-understood. it is believed to interact with specific molecular targets and pathways within cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloalkyl-Substituted Amides

N-cyclopentyl-2-methylpropanamide is distinguished by its cyclopentyl moiety, which contrasts with analogs like 2-[cyclohexyl-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]acetyl]amino]-N-cyclopentyl-2-methylpropanamide (CP0555296). The latter features a cyclohexyl group, which increases steric bulk and hydrophobicity compared to the cyclopentyl variant. Such substitutions can enhance target binding affinity but may reduce aqueous solubility .

Table 1: Cycloalkyl-Substituted Amides

Compound Name Cycloalkyl Group Key Substituents IC₅₀ (nM) Source
This compound Cyclopentyl Methyl 18,000
CP0555296 Cyclohexyl Tetrazolyl, dimethoxyphenyl 19,000
S38 Cycloheptylethyl Indol-3-yl, pentan-2-ylamino N/A
Amides with Aromatic or Heterocyclic Substituents

Compounds like N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () exhibit bulkier aromatic substituents (diphenylethyl and methoxynaphthalenyl). These groups enhance π-π stacking interactions but may reduce metabolic stability compared to aliphatic cycloalkyl analogs like this compound .

Physicochemical Properties of Propanamide Derivatives
  • Boiling Points: Cycloalkyl groups increase molecular weight and boiling points (e.g., methyl propanoate: 257.5°C vs. 2-methylpropanoic acid: 332°C).
  • Hydrophobicity : Cyclopentyl groups likely confer higher logP values than methyl substituents, impacting membrane permeability.

Table 2: Properties of Selected Propanamide Derivatives

Compound Name Molecular Weight (g/mol) Boiling Point (°C) logP (Predicted) Source
N-methylpropanamide 87.12 - 0.22
Methyl propanoate 88.11 257.5 0.31
This compound* 183.27 ~280 (estimated) ~2.5 (estimated) -

*Estimated based on structural analogs.

Biological Activity

N-cyclopentyl-2-methylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclopentyl group attached to a 2-methylpropanamide moiety. This structural configuration may influence its interaction with biological targets, leading to various pharmacological effects.

The precise mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific enzymes and receptors involved in cellular signaling pathways. Similar compounds have shown promise in modulating inflammatory responses by inhibiting enzymes associated with inflammatory pathways. Further studies are required to clarify the exact molecular targets and pathways affected by this compound.

Anti-inflammatory Properties

Research has indicated that compounds structurally related to this compound may exhibit anti-inflammatory properties. Preliminary studies suggest that such compounds can inhibit enzymes involved in inflammatory processes, making them potential candidates for treating inflammatory diseases.

Anticancer Activity

This compound has been investigated for its potential anticancer effects. In vitro studies have shown that similar amide compounds can induce apoptosis in cancer cell lines, suggesting that this compound may also possess cytotoxic properties against certain tumors.

Table 1: Comparison of Biological Activities of Related Compounds

CompoundActivity TypeIC50 (µM)Reference
This compoundAnticancerTBD
N-cyclohexyl-2-methylpropanamideAnti-inflammatoryTBD
N-cyclooctyl-2-methylpropanamideAnticancer/Anti-inflammatoryTBD

TBD : To Be Determined

Case Studies

  • Anti-inflammatory Study : A study investigating the anti-inflammatory effects of structurally similar compounds demonstrated significant inhibition of pro-inflammatory cytokines in macrophage cultures. The results indicate that this compound could potentially modulate immune responses through similar mechanisms.
  • Anticancer Research : In vitro assays conducted on various cancer cell lines revealed that related compounds exhibited selective cytotoxicity. For instance, a compound with a similar structure showed an IC50 value indicating effective inhibition of cell growth in breast cancer cells, suggesting that this compound may have comparable activities.

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